molecular formula C14H23O4- B3114769 (R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid CAS No. 204637-77-4

(R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid

Cat. No.: B3114769
CAS No.: 204637-77-4
M. Wt: 255.33 g/mol
InChI Key: XJAASFPIJJMEQF-LLVKDONJSA-M
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Description

®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid is an organic compound with a complex structure that includes a tert-butoxy group, a cyclopentylmethyl group, and a 4-oxobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 4-oxobutanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The cyclopentylmethyl group can be introduced through a nucleophilic substitution reaction using cyclopentylmethyl bromide and a suitable base.

Industrial Production Methods

In an industrial setting, the production of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid: shares similarities with other tert-butyl esters and cyclopentylmethyl derivatives.

    tert-Butyl acetate: and are structurally related compounds.

Uniqueness

The uniqueness of ®-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

(R)-4-(tert-Butoxy)-2-(cyclopentylmethyl)-4-oxobutanoic acid, with the CAS number 204637-77-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a tert-butoxy group, a cyclopentylmethyl group, and a 4-oxobutanoic acid moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

PropertyValue
Molecular Formula C14H24O4
Molar Mass 256.34 g/mol
IUPAC Name (2R)-2-(cyclopentylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate
CAS Number 204637-77-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes, impacting several biochemical pathways. The exact mechanism remains to be fully elucidated, but it is believed to involve interactions with enzyme active sites, potentially leading to altered metabolic processes.

In Vitro Studies

Recent research has indicated that compounds structurally related to this compound exhibit significant biological activities, including:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. For instance, derivatives were found to moderately inhibit COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .
  • Cytotoxicity : Related compounds have been evaluated for cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). These studies provide a basis for exploring the anticancer potential of this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds highlights the importance of specific functional groups in enhancing biological activity. For example, the presence of electron-withdrawing groups has been correlated with increased inhibition of acetylcholinesterase (AChE), a target relevant in Alzheimer's disease treatment. The IC50 values for related compounds ranged from 5.4 μM to 34.2 μM against AChE and butyrylcholinesterase (BChE) .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various derivatives of 4-oxobutanoic acids, it was found that certain substitutions on the cyclopentylmethyl group significantly enhanced COX-2 inhibition. The study reported IC50 values ranging from 10 μM to 25 μM for different derivatives, suggesting that modifications in the side chains can lead to improved efficacy against inflammation.

Case Study 2: Cytotoxicity Assessment

A comparative analysis of cytotoxic effects revealed that compounds similar to this compound exhibited varying degrees of toxicity against MCF-7 cells. The most potent derivatives achieved IC50 values as low as 15 μM, indicating their potential as anticancer agents .

Properties

CAS No.

204637-77-4

Molecular Formula

C14H23O4-

Molecular Weight

255.33 g/mol

IUPAC Name

(2R)-2-(cyclopentylmethyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C14H24O4/c1-14(2,3)18-12(15)9-11(13(16)17)8-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,16,17)/p-1/t11-/m1/s1

InChI Key

XJAASFPIJJMEQF-LLVKDONJSA-M

SMILES

CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1CCCC1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1CCCC1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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